molecular formula C8H7FI2O B14052544 1,2-Diiodo-4-ethoxy-3-fluorobenzene

1,2-Diiodo-4-ethoxy-3-fluorobenzene

Cat. No.: B14052544
M. Wt: 391.95 g/mol
InChI Key: GNPLHOQDQLXIPT-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FI2O It is a derivative of benzene, where the benzene ring is substituted with two iodine atoms, one ethoxy group, and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-4-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-3-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different substituents replacing the iodine atoms, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

1,2-Diiodo-4-ethoxy-3-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-ethoxy-3-fluorobenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. These intermediates can then undergo further transformations, leading to the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodo-4-fluorobenzene: Similar structure but lacks the ethoxy group.

    1,2-Diiodo-4-ethoxybenzene: Similar structure but lacks the fluorine atom.

    1,2-Diiodo-3-fluorobenzene: Similar structure but lacks the ethoxy group and has different substitution positions.

Uniqueness

1,2-Diiodo-4-ethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and properties.

Properties

Molecular Formula

C8H7FI2O

Molecular Weight

391.95 g/mol

IUPAC Name

1-ethoxy-2-fluoro-3,4-diiodobenzene

InChI

InChI=1S/C8H7FI2O/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4H,2H2,1H3

InChI Key

GNPLHOQDQLXIPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)I)F

Origin of Product

United States

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